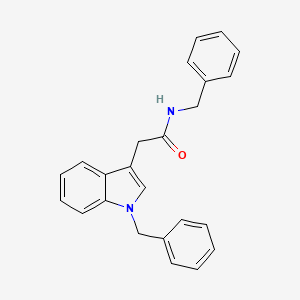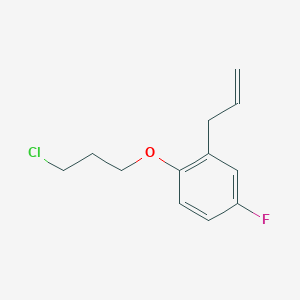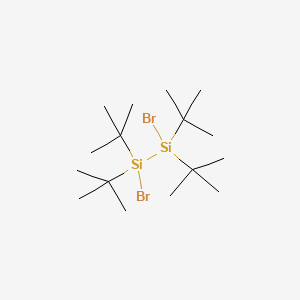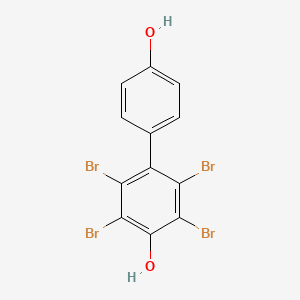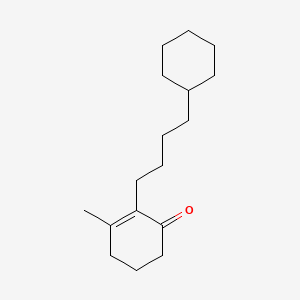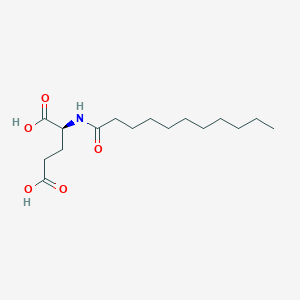
L-Glutamic acid, N-(1-oxoundecyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Glutamic acid, N-(1-oxoundecyl)-: is a derivative of L-glutamic acid, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of an oxoundecyl group attached to the nitrogen atom of the glutamic acid molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of L-Glutamic acid, N-(1-oxoundecyl)- typically involves the reaction of L-glutamic acid with an appropriate oxoundecyl derivative. One common method is the acylation of L-glutamic acid using oxoundecyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of L-Glutamic acid, N-(1-oxoundecyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: L-Glutamic acid, N-(1-oxoundecyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The oxoundecyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific enzymes
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, L-Glutamic acid, N-(1-oxoundecyl)- is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its role in cellular processes. It is used in the development of biomolecules and as a model compound for studying amino acid derivatives .
Medicine: In medicine, L-Glutamic acid, N-(1-oxoundecyl)- is investigated for its potential therapeutic applications. It is explored as a drug candidate for treating various diseases due to its ability to interact with specific biological targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an additive in various formulations. Its unique properties make it valuable in the development of new materials and products .
Mecanismo De Acción
The mechanism of action of L-Glutamic acid, N-(1-oxoundecyl)- involves its interaction with specific molecular targets in biological systems. It can bind to receptors and enzymes, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
- L-Glutamic acid, N-(1-oxododecyl)-
- L-Glutamic acid, N-(1-oxooctyl)-
- L-Glutamic acid, N-(1-oxodecyl)-
Uniqueness: L-Glutamic acid, N-(1-oxoundecyl)- is unique due to its specific oxoundecyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
60239-71-6 |
|---|---|
Fórmula molecular |
C16H29NO5 |
Peso molecular |
315.40 g/mol |
Nombre IUPAC |
(2S)-2-(undecanoylamino)pentanedioic acid |
InChI |
InChI=1S/C16H29NO5/c1-2-3-4-5-6-7-8-9-10-14(18)17-13(16(21)22)11-12-15(19)20/h13H,2-12H2,1H3,(H,17,18)(H,19,20)(H,21,22)/t13-/m0/s1 |
Clave InChI |
ROSWHBDLUMOYGD-ZDUSSCGKSA-N |
SMILES isomérico |
CCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canónico |
CCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


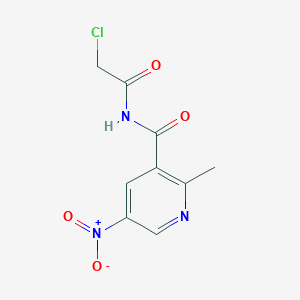


![3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclopentan-1-one](/img/structure/B14619575.png)
